molecular formula C11H8O4 B8536043 8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID CAS No. 56661-75-7

8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID

Cat. No.: B8536043
CAS No.: 56661-75-7
M. Wt: 204.18 g/mol
InChI Key: NKQDTSMNXMTHOU-UHFFFAOYSA-N
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Description

8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID is a derivative of isocoumarin, a class of compounds known for their diverse biological activities. Isocoumarins are lactones that are widely found in nature, particularly in plants and fungi. They exhibit a range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3-methoxy-2-hydroxybenzaldehyde with diethyl malonate to form ethyl 8-methoxycoumarin-3-carboxylate. This intermediate is then subjected to further reactions to introduce the methyl group at the 8-position and convert the ester to a carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective raw materials .

Chemical Reactions Analysis

Types of Reactions

8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted isocoumarins, dihydroisocoumarins, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID involves its interaction with various molecular targets. For instance, it has been shown to inhibit the polymerization of β-tubulin, a protein involved in cell division, thereby exerting anticancer effects. It also induces apoptosis in cancer cells by activating caspase-3/7 proteins .

Comparison with Similar Compounds

Similar Compounds

  • 8-Methoxycoumarin-3-carboxylic acid
  • Coumarin-3-carboxylic acid
  • 7-Hydroxycoumarin-3-carboxylic acid

Uniqueness

8-METHYL-1-OXO-1H-ISOCHROMENE-3-CARBOXYLIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 8-position and carboxylic acid group at the 3-position make it a versatile compound for various chemical reactions and biological studies .

Properties

CAS No.

56661-75-7

Molecular Formula

C11H8O4

Molecular Weight

204.18 g/mol

IUPAC Name

8-methyl-1-oxoisochromene-3-carboxylic acid

InChI

InChI=1S/C11H8O4/c1-6-3-2-4-7-5-8(10(12)13)15-11(14)9(6)7/h2-5H,1H3,(H,12,13)

InChI Key

NKQDTSMNXMTHOU-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(OC2=O)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

8- Methylisocoumarin -3- carboxylic acid, mp. (EtOH-H2O) 236°-7°, (Found: C, 64.66; H, 3.95. C11H8O4 requires C, 64.70; H, 3.95), was prepared from 2 -carboxy -3- methylbenzaldehyde by an analogous procedure to that described in Example 1.
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